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molecular formula C9H12N4O3 B2735149 6-Morpholin-4-yl-3-nitro-2-pyridylamine CAS No. 144435-16-5

6-Morpholin-4-yl-3-nitro-2-pyridylamine

Cat. No. B2735149
M. Wt: 224.22
InChI Key: NDIFCWMHMGEUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338594B2

Procedure details

To a suspension of 6-chloro-3-nitropyridin-2-amine (150 mg, 0.864 mmol) in acetonitrile (10 mL) was added 0.3 mL of morpholine (0.3 mL, 3.46 mmol). The reaction mixture was heated (70° C.) for 5 h. The solvent was removed under vacuum and the residue was triturated with ether. The resulting yellow solid was filtered and dried to provide the desired product (100 mg, 51%). ES-MS m/z 224.91 (MH)+; HPLC RT (Method A) 2.33 min.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=1.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1>C(#N)C>[N:12]1([C:2]2[N:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][CH:3]=2)[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)N)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
N1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C(=N1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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